molecular formula C19H18FN3O B4396574 N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide

Cat. No.: B4396574
M. Wt: 323.4 g/mol
InChI Key: UZGVQKHJATVCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide, also known as FM-PYRAZOLE, is a chemical compound that has gained significant attention in the scientific research community. It is a potent and selective inhibitor of the protein kinase C (PKC) isoform, PKCθ, which is involved in various cellular processes, including T-cell activation and differentiation.

Mechanism of Action

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide selectively inhibits the activity of PKCθ, which is involved in the activation and differentiation of T-cells. By inhibiting PKCθ, this compound reduces the activation and proliferation of T-cells, which play a crucial role in the pathogenesis of autoimmune disorders and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on T-cell activation and proliferation, which are crucial for the development and progression of autoimmune disorders and cancer. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2 and IFN-γ, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide has several advantages for lab experiments, including its high selectivity for PKCθ, which reduces the risk of off-target effects. However, its potency may also pose a limitation, as it may require higher concentrations for effective inhibition of PKCθ. In addition, the synthesis method for this compound is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide has significant potential for further research and development in various therapeutic areas. Some of the future directions for research include the optimization of the synthesis method to improve its availability, the development of more potent and selective PKCθ inhibitors, and the evaluation of its efficacy and safety in clinical trials for the treatment of autoimmune disorders and cancer.
Conclusion:
This compound is a potent and selective inhibitor of PKCθ that has shown significant potential for the treatment of autoimmune disorders and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and it has several future directions for research and development. The availability of this compound for research purposes may be limited due to the complexity of its synthesis method, but its potential for therapeutic applications makes it an important area of research in the scientific community.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. The selective inhibition of PKCθ by this compound has been shown to reduce T-cell activation and proliferation, thereby providing a novel approach for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-13-4-3-5-16(10-13)19(24)21-18-11-14(2)23(22-18)12-15-6-8-17(20)9-7-15/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVQKHJATVCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(C(=C2)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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